![molecular formula C15H14N4S B2511563 3-Ethylsulfanyl-6-(4-imidazol-1-ylphenyl)pyridazine CAS No. 896320-10-8](/img/structure/B2511563.png)
3-Ethylsulfanyl-6-(4-imidazol-1-ylphenyl)pyridazine
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Description
3-Ethylsulfanyl-6-(4-imidazol-1-ylphenyl)pyridazine is a compound that has been the subject of scientific research due to its potential therapeutic applications. It is a pyridazine derivative that has shown promise in the treatment of various diseases, including cancer, diabetes, and inflammation.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine, also known as 3-(ethylsulfanyl)-6-[4-(1H-imidazol-1-yl)phenyl]pyridazine or 3-Ethylsulfanyl-6-(4-imidazol-1-ylphenyl)pyridazine.
Antifungal Agents
3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine: has shown potential as an antifungal agent. The imidazole ring is known for its antifungal properties, which can inhibit the growth of fungi by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes . This makes the compound a promising candidate for developing new antifungal medications.
Antioxidant Activity
The compound exhibits antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress in biological systems . This activity is crucial for preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Antileishmanial Activity
Research has indicated that 3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine possesses antileishmanial activity . Leishmaniasis is a disease caused by protozoan parasites, and the compound’s ability to inhibit the growth of these parasites makes it a valuable candidate for developing treatments against this disease.
Catalysis
The compound can be used as a catalyst in various chemical reactions. The presence of the imidazole ring and the pyridazine core provides a unique structure that can facilitate catalytic processes, making it useful in organic synthesis and industrial applications . This includes its potential use in the synthesis of other heterocyclic compounds and pharmaceuticals.
Pharmaceutical Development
Due to its unique chemical structure, 3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine can serve as a lead compound in the development of new drugs. Its multiple functional groups allow for modifications that can enhance its pharmacological properties, making it a versatile scaffold for drug discovery .
Dye-Sensitized Solar Cells (DSSCs)
The compound’s structure allows it to be used in dye-sensitized solar cells (DSSCs). The imidazole and pyridazine rings can help in the efficient absorption of light and the transfer of electrons, improving the efficiency of these solar cells . This application is particularly important for developing renewable energy technologies.
Functional Materials
3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine: can be used in the creation of functional materials with specific properties, such as conductivity, magnetism, or luminescence . These materials have applications in electronics, sensors, and other advanced technologies.
Agrochemicals
The compound has potential applications in the development of new agrochemicals. Its antifungal and antioxidant properties can be leveraged to create pesticides and herbicides that are more effective and environmentally friendly . This can help in improving crop yields and protecting plants from diseases and pests.
properties
IUPAC Name |
3-ethylsulfanyl-6-(4-imidazol-1-ylphenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-2-20-15-8-7-14(17-18-15)12-3-5-13(6-4-12)19-10-9-16-11-19/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILIHHROVHGNDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C=C1)C2=CC=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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